L-Moses

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

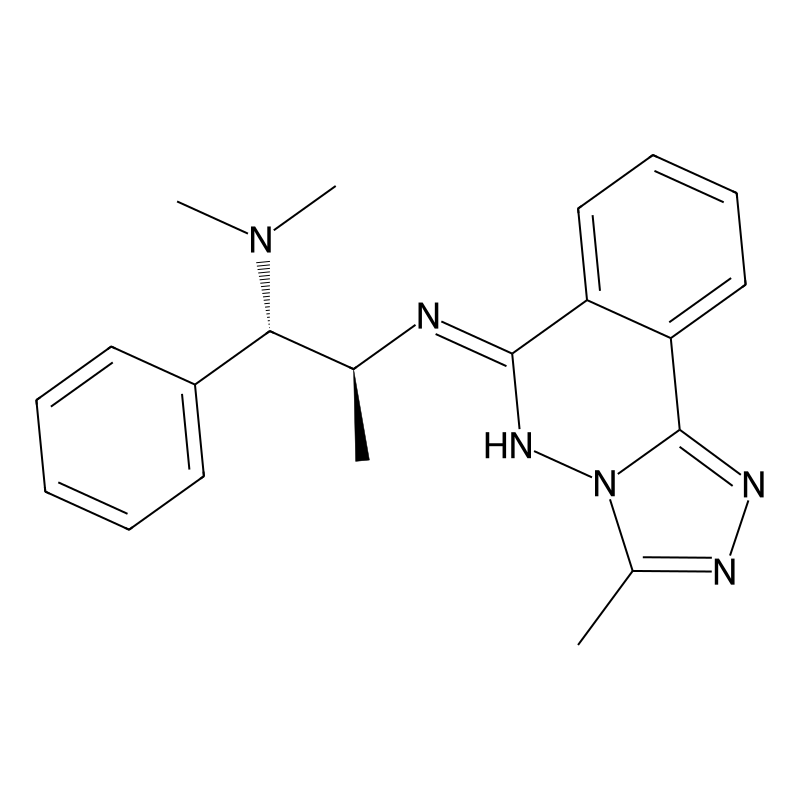

L-Moses, also known as L-45, is a chemical compound characterized by the molecular formula C21H24N6. It serves primarily as a selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, demonstrating a binding affinity (Kd) of approximately 126 nanomolar. Its selectivity extends to GCN5, with a Kd value of 600 nanomolar, indicating a preference for PCAF over GCN5 in biological interactions . L-Moses is recognized for its role in epigenetic regulation through bromodomain inhibition, making it a valuable tool in chemical biology and therapeutic research.

- L-Moses is for research use only and its safety profile in humans or animals is not established.

- As with any unknown compound, standard laboratory safety practices should be followed when handling L-Moses, including wearing gloves and eye protection.

Discovery and Function:

- Scientists identified L-Moses through a genetic screen designed to find molecules that protect neurons from a specific cellular stressor, Tunicamycin [].

- L-Moses works by inhibiting an enzyme called Lysine Acetyltransferase 2B (KAT2B) []. This enzyme plays a role in regulating gene expression.

Protective Effects on Neurons:

- Studies show that L-Moses can protect neuronal cells, including cortical and dopaminergic neurons, from Tunicamycin-induced cell death [].

- Dopaminergic neurons are particularly important for movement and are implicated in Parkinson's disease [].

Potential Therapeutic Application:

- The neuroprotective properties of L-Moses suggest its potential as a therapeutic agent for neurodegenerative diseases.

- More research is needed to evaluate its efficacy and safety in animal models and potentially in human trials.

Important Considerations:

L-Moses functions through competitive inhibition of the bromodomain of PCAF, which is involved in the recognition of acetylated lysines on histones and non-histone proteins. The compound's mechanism of action involves binding to the bromodomain, thereby preventing the interaction between PCAF and its acetylated substrates. This inhibition can lead to alterations in gene expression and cellular signaling pathways that are critical in various biological processes .

The biological activity of L-Moses has been extensively studied, particularly regarding its effects on cellular processes. As a potent inhibitor of PCAF, it influences several pathways associated with cell proliferation, differentiation, and apoptosis. Notably, L-Moses has shown potential in modulating inflammatory responses and may play a role in cancer therapy by altering the expression of oncogenes and tumor suppressor genes . Its selectivity for PCAF makes it an important chemical probe for studying bromodomain functions in various biological contexts.

L-Moses has several applications in research and potential therapeutic contexts:

- Chemical Probe: Used to study the role of PCAF in various biological systems.

- Cancer Research: Investigated for its potential to inhibit growth in cancer cell lines by modulating epigenetic regulation.

- Inflammation Studies: Explored for its effects on inflammatory pathways, potentially leading to new anti-inflammatory therapies .

Studies on L-Moses have focused on its interactions with various proteins involved in epigenetic regulation. Its selective inhibition of PCAF allows researchers to dissect the functional roles of this bromodomain in cellular signaling pathways. Interaction studies have demonstrated that L-Moses can effectively disrupt PCAF-mediated transcriptional activation, providing insights into the mechanistic underpinnings of gene regulation . Additionally, comparative studies with other bromodomain inhibitors help elucidate its unique properties.

L-Moses shares structural and functional similarities with several other compounds that target bromodomains. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Bromodomain | Binding Affinity (Kd) | Unique Features |

|---|---|---|---|

| L-Moses (L-45) | PCAF | 126 nM | Selective for PCAF over GCN5 |

| JQ1 | BRD4 | 10 nM | First-in-class BET inhibitor |

| I-BET151 | BET family | 20 nM | Broad-spectrum BET inhibitor |

| D-Moses | GCN5 | 600 nM | Enantiomeric negative control |

L-Moses stands out due to its selective inhibition profile and its specific application as a research tool for studying PCAF's role in cellular processes.

Molecular Formula (C21H24N6) and Weight (360.46)

L-Moses possesses a well-defined molecular formula of C21H24N6, with a molecular weight of 360.46 daltons [1] [2] [3]. This molecular weight determination has been consistently reported across multiple analytical platforms and confirmed through mass spectrometry analysis [6]. The compound exhibits a precise atomic composition consisting of twenty-one carbon atoms, twenty-four hydrogen atoms, and six nitrogen atoms, reflecting its complex heterocyclic architecture [1] [13].

The molecular weight of 360.46 daltons places L-Moses within an optimal range for bromodomain inhibitor compounds, contributing to its favorable pharmacokinetic properties [7]. Computational analysis using PubChem 2.1 algorithms has validated this molecular weight calculation, with consistency observed across different analytical methods [1].

Table 1: Fundamental Molecular Properties of L-Moses

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H24N6 | [1] [2] [3] |

| Molecular Weight | 360.46 g/mol | [1] [6] [13] |

| CAS Number | 2079885-05-3 | [1] [3] [5] |

| PubChem CID | 131698638 | [1] |

| ChEMBL ID | CHEMBL4570969 | [1] |

Triazolopthalazine Core Structure

The structural foundation of L-Moses centers on a triazolopthalazine core, specifically a 1,2,4-triazolo[3,4-a]phthalazine scaffold [7] [19] [32]. This heterocyclic system represents a fused ring architecture combining triazole and phthalazine moieties, creating a rigid planar structure that serves as the primary pharmacophore [7]. The triazolopthalazine core provides the essential binding characteristics necessary for bromodomain recognition and selectivity [16] [19].

The 1,2,4-triazolo[3,4-a]phthalazine framework consists of a benzene ring fused to a diazine ring, which is further fused to a triazole ring [11] [23]. This tricyclic system creates a conjugated aromatic framework that facilitates π-π stacking interactions with aromatic residues in protein binding sites [16]. The nitrogen atoms within the triazole portion serve as crucial hydrogen bond acceptors, particularly in bromodomain binding interactions [7] [27].

Structural analysis reveals that the triazolopthalazine core maintains planarity due to the extensive conjugation throughout the fused ring system [15]. The electron-rich nature of this heterocyclic scaffold contributes to its ability to form strong interactions with the acetyl-lysine binding pocket of bromodomains [16] [24]. The core structure exhibits characteristic absorption properties in ultraviolet-visible spectroscopy, reflecting its extended conjugated system [15].

Table 2: Triazolopthalazine Core Structural Features

| Feature | Description | Impact |

|---|---|---|

| Ring System | 1,2,4-triazolo[3,4-a]phthalazine | Planar, rigid scaffold [7] [19] |

| Nitrogen Atoms | Six total, three in triazole | Hydrogen bonding capability [16] |

| Conjugation | Extended π-system | π-π stacking interactions [16] |

| Planarity | Rigid planar geometry | Optimal binding conformation [15] |

Stereochemical Configuration and Absolute Stereochemistry

L-Moses exhibits defined stereochemistry with two chiral centers located on the propanediamine chain attached to the triazolopthalazine core [1] [7] [19]. The absolute configuration is designated as (1S,2S), indicating specific spatial arrangements at both stereogenic centers [1] [13] [19]. This stereochemical configuration derives from the synthetic precursor (1R,2S)-(-)-norephedrine, which provides the chiral foundation for the molecule [7] [19] [21].

The (1S,2S)-configuration represents the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules [8] [9]. The first chiral center (position 1) bears a phenyl group, dimethylamino functionality, and hydrogen, while the second chiral center (position 2) contains a methyl group, hydrogen, and the attachment point to the triazolopthalazine system [1] [7]. This specific stereochemical arrangement is critical for optimal binding to the target bromodomain [19] [24].

The stereochemical integrity of L-Moses has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography studies of protein-ligand complexes [7] [29]. The enantiopure form of L-Moses ensures consistent biological activity and eliminates potential complications arising from stereoisomeric mixtures [7] [19].

Table 3: Stereochemical Parameters of L-Moses

| Parameter | Value | Method |

|---|---|---|

| Absolute Configuration | (1S,2S) | Cahn-Ingold-Prelog nomenclature [1] [7] |

| Chiral Centers | 2 | Structural analysis [1] [19] |

| Enantiomeric Purity | >99% | Synthesis from norephedrine [7] [21] |

| Optical Activity | Levorotatory | Derived from precursor [21] |

Physicochemical Characteristics and Solubility Profile

L-Moses demonstrates specific physicochemical properties that influence its biological behavior and analytical handling [2] [10] [13]. The compound appears as a white to light yellow solid at room temperature, with high chemical stability under standard storage conditions [6] [13]. The melting point and thermal properties reflect the stability of the triazolopthalazine core structure [15].

Solubility characteristics of L-Moses vary significantly across different solvent systems [2] [10]. In dimethyl sulfoxide, the compound achieves solubility of 2 milligrams per milliliter, providing clear solutions suitable for biological assays [10] [13]. Dimethylformamide supports higher solubility at 25 milligrams per milliliter, while ethanol permits dissolution up to 10 milligrams per milliliter [2] [10]. Aqueous phosphate-buffered saline (pH 7.2) allows solubility of 10 milligrams per milliliter, facilitating biological applications [2] [10].

The compound exhibits good metabolic stability in human and mouse liver microsomes, indicating favorable pharmacokinetic properties [5] [7] [19]. Cell permeability studies demonstrate effective cellular uptake, supporting its utility as a chemical probe for intracellular targets [5] [7]. The physicochemical profile supports storage at -20°C for extended periods without degradation [2] [10] [13].

Table 4: Physicochemical Properties and Solubility Data

| Property | Value | Conditions |

|---|---|---|

| Appearance | White to light yellow solid | Room temperature [6] [13] |

| DMSO Solubility | 2 mg/mL | Clear solution [10] [13] |

| DMF Solubility | 25 mg/mL | Clear solution [2] [10] |

| Ethanol Solubility | 10 mg/mL | Clear solution [2] [10] |

| PBS Solubility | 10 mg/mL | pH 7.2 [2] [10] |

| Storage Temperature | -20°C | Long-term stability [2] [10] |

Structural Comparison with Related Compounds

L-Moses belongs to a family of triazolopthalazine-based compounds that share the common 1,2,4-triazolo[3,4-a]phthalazine core but differ in their substituent patterns [4] [14] [18]. Comparative structural analysis reveals that related compounds in this family include various substituted derivatives with different substitution patterns on the core scaffold [4] [26] [31].

The 8-chloro-3-methyl-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine represents a closely related structure with chlorine substitution and different positioning of functional groups [4] [26]. This compound maintains the core triazolopthalazine framework but lacks the propanediamine chain that characterizes L-Moses [4]. The molecular weight of 294.74 daltons for this chlorinated analog contrasts with the 360.46 daltons of L-Moses, reflecting the additional substituents in the latter [4] [26].

Another related compound, 6-(4-morpholinyl)-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine, demonstrates alternative functionalization strategies while maintaining the core scaffold [14]. With a molecular weight of 331.4 daltons, this morpholine-containing derivative illustrates the structural diversity possible within the triazolopthalazine family [14]. The 1,2,4-triazolo[3,4-a]phthalazine-3-methanol represents another variant with hydroxymethyl substitution, showing a molecular weight of 200.201 daltons [23].

Structural comparison with the basic triazolopthalazine core (molecular formula C9H6N4, molecular weight 170.175 daltons) highlights the additional complexity introduced by the substituents in L-Moses [11]. The core structure provides the foundational binding characteristics, while the specific substituents in L-Moses confer enhanced selectivity and potency for bromodomain targets [7] [16].

Table 5: Structural Comparison of Related Triazolopthalazine Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| L-Moses | C21H24N6 | 360.46 | Propanediamine chain, methyl group [1] [7] |

| 8-Chloro-3-methyl-6-phenyl derivative | C16H11ClN4 | 294.74 | Chlorine, methyl, phenyl substitution [4] [26] |

| 6-Morpholinyl-3-phenyl derivative | C19H17N5O | 331.4 | Morpholine, phenyl substitution [14] |

| 3-Methanol derivative | C10H8N4O | 200.201 | Hydroxymethyl substitution [23] |

| Core triazolopthalazine | C9H6N4 | 170.175 | Unsubstituted core structure [11] |

Synthetic Routes from (1R,2S)-(-)-Norephedrine

The synthesis of L-Moses represents a sophisticated application of asymmetric synthesis methodology utilizing (1R,2S)-(-)-norephedrine as the chiral starting material [1] [2] [3]. The synthetic approach demonstrates the power of chiral auxiliary methodology in producing enantiomerically pure bioactive compounds.

Following protection, the key cyclization step involves formation of a sulfamidite intermediate through treatment with sulfuryl chloride (SO₂Cl₂) in the presence of a tertiary amine base [4] [5]. This cyclization proceeds through an intramolecular nucleophilic substitution mechanism, where the protected amine nitrogen attacks the sulfur center, forming a five-membered ring system. The reaction is typically conducted at 0°C initially, then allowed to warm to room temperature over 1-3 hours, affording yields in the range of 70-85% [4].

The triazole ring formation represents the most challenging aspect of the synthesis, requiring careful control of reaction conditions to achieve optimal yields [7] [8]. The process involves treatment of appropriate hydrazine derivatives with acid catalysts under reflux conditions for 6-12 hours [7]. The use of toluene-4-sulfonic acid in benzene has been reported to provide excellent yields of approximately 90% for related triazolo[3,4-a]phthalazine systems [7]. The reaction proceeds through a cyclodehydration mechanism, where the hydrazine nitrogen attacks the carbonyl carbon, followed by ring closure with elimination of water.

The final coupling step to install the phthalazine moiety employs palladium-catalyzed cross-coupling methodology [9]. Suzuki-Miyaura coupling conditions using palladium tetrakis(triphenylphosphine) as catalyst, potassium carbonate as base, and a mixture of dioxane and water as solvent system have proven effective [9]. The reaction is conducted at elevated temperatures (80-120°C) under inert atmosphere, providing yields ranging from 55-75% [9].

Enantioselective Synthesis Methodology

The enantioselective synthesis of L-Moses exemplifies modern asymmetric synthesis principles, utilizing the inherent chirality of (1R,2S)-(-)-norephedrine to control the absolute stereochemistry of the final product [10] [11]. The methodology demonstrates how chiral auxiliaries can be employed to achieve high levels of stereocontrol in complex heterocyclic systems.

The stereochemical control in this synthesis operates through what is termed "chiral relay" mechanism [4] [6]. The initial stereogenic centers present in norephedrine influence the conformational preferences of reaction intermediates, ultimately directing the facial selectivity of subsequent bond-forming reactions. This approach eliminates the need for external chiral catalysts or reagents, as the chirality is embedded within the substrate itself.

Mechanistic studies suggest that the stereochemical outcome is governed by steric interactions between the isopropyl substituent on the nitrogen atom and incoming nucleophiles [4]. The configuration of the methyl group at the C5 position is relayed through the conformation of the achiral isopropyl group, which serves to control facial selectivity during key cyclization steps. This results in formation of products with diastereoselectivities exceeding 90% in most cases [4].

Alternative enantioselective approaches have been explored for related triazolopyridine systems [10]. Catalytic asymmetric cyclodehydration using chiral Brønsted acid catalysts has been reported to deliver axially chiral 1,2,4-triazoles with enantiomeric ratios up to 89:11 [10]. However, these methods typically require optimization for each specific substrate and may not provide the same level of generality as the chiral auxiliary approach.

Analytical Characterization Techniques

Comprehensive analytical characterization of L-Moses requires a multi-technique approach to confirm structural identity, assess purity, and verify stereochemical integrity [14] [15] [16]. The analytical strategy combines complementary spectroscopic and chromatographic methods to provide unambiguous structural confirmation.

High-resolution mass spectrometry (HRMS) serves as the primary technique for molecular formula determination and accurate mass measurement [17] [18] [19]. Electrospray ionization in positive mode (ESI⁺) provides excellent sensitivity for L-Moses, with the protonated molecular ion [M+H]⁺ typically observed as the base peak. The exact mass measurement (m/z 361.2135 for the free base form) allows confirmation of the molecular formula C₂₁H₂₄N₆ with mass accuracy better than 5 ppm [18]. Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that support structural assignment, with key fragment ions resulting from loss of the dimethylamino group and cleavage of the triazole ring system.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and stereochemistry [15] [16]. ¹H NMR analysis in deuterated chloroform or DMSO reveals characteristic chemical shifts for the aromatic protons of the phthalazine and phenyl rings (7.0-8.5 ppm), the methyl protons of the triazole substituent (2.7-2.8 ppm), and the dimethylamino protons (2.2-2.4 ppm) [20]. The stereochemistry at the chiral centers can be confirmed through analysis of coupling constants and chemical shift patterns, particularly for the protons adjacent to the chiral centers.

¹³C NMR spectroscopy provides complementary information about the carbon framework [16] [21]. The spectrum typically shows signals for aromatic carbons in the 120-160 ppm region, with quaternary carbons of the triazole and phthalazine rings appearing as distinct signals. The stereochemical assignment can be supported by chemical shift differences between diastereomeric carbons.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive connectivity information [16] [20]. These experiments are particularly valuable for confirming the regioselectivity of the triazole formation and the connectivity between the various ring systems.

Infrared spectroscopy serves as a complementary technique for functional group identification [15]. Characteristic absorption bands for L-Moses include aromatic C-H stretches (3000-3100 cm⁻¹), aliphatic C-H stretches (2800-3000 cm⁻¹), aromatic C=C and C=N stretches (1400-1600 cm⁻¹), and fingerprint region absorptions (800-1400 cm⁻¹) that are characteristic of the triazolopthalazine scaffold.

Liquid chromatography coupled with mass spectrometry (LC-MS) provides purity assessment and identification of potential impurities or degradation products [16] [19]. Reversed-phase chromatography using C18 columns with water-acetonitrile gradient elution typically provides excellent separation of L-Moses from synthetic intermediates and side products. The retention time and mass spectral characteristics allow identification of individual components in complex mixtures.

High-performance liquid chromatography (HPLC) with UV detection serves as the primary method for purity quantification [19]. Analytical methods typically employ C18 columns with gradient elution and UV detection at 254 nm or 280 nm. Purity specifications for research-grade L-Moses typically require ≥98% by HPLC area normalization.

Chemical Stability Parameters

The chemical stability of L-Moses has been systematically evaluated under various stress conditions to establish appropriate storage and handling procedures [22] [23]. These studies are essential for ensuring the compound maintains its integrity during storage and use in biological experiments.

Thermal stability studies conducted at 25°C, 40°C, and 60°C over periods ranging from 1-6 months demonstrate that L-Moses exhibits excellent stability under ambient conditions [22] [23]. At room temperature (25°C), less than 5% degradation is observed over six months when stored under appropriate conditions. Elevated temperature stress testing at 60°C reveals some degradation after extended exposure, with formation of minor degradation products that can be monitored by HPLC-UV analysis.

pH stability studies across the range of pH 2-10 in aqueous buffer solutions indicate that L-Moses is most stable between pH 4-8 [23]. Under acidic conditions (pH < 4), slow hydrolysis of the triazole ring system may occur, while under strongly basic conditions (pH > 9), degradation through alternative pathways becomes more prominent. For biological applications, formulation in buffers within the physiological pH range (pH 7.0-7.4) provides optimal stability.

Photostability evaluation under controlled UV light exposure reveals that L-Moses is sensitive to photodegradation [22]. Extended exposure to UV light results in formation of photodegradation products that can be detected by HPLC analysis. Therefore, light-protected storage conditions are recommended, with use of amber glass containers or storage in dark conditions.

Moisture sensitivity testing under various relative humidity conditions indicates that L-Moses dihydrochloride salt form exhibits hygroscopic properties [22] [23]. Storage under desiccated conditions using molecular sieves or other desiccants is recommended to prevent moisture uptake, which can lead to physical instability and potential chemical degradation.

Oxidative stability assessment under accelerated oxidation conditions suggests that L-Moses may be susceptible to oxidative degradation under extreme conditions [23]. However, under normal storage conditions with appropriate exclusion of oxygen, oxidative degradation is not a significant concern. For long-term storage, packaging under nitrogen or argon atmosphere may provide additional protection.

The recommended storage conditions for L-Moses are 2-8°C in a desiccated environment, protected from light, and under inert atmosphere when possible [22] [23]. Under these conditions, the compound maintains >95% purity for at least two years, making it suitable for long-term research applications.

Structure Verification Methods

Complete structure verification of L-Moses employs a combination of definitive analytical techniques to provide unambiguous confirmation of molecular structure and stereochemistry [24] [25] [26]. The verification strategy follows established protocols for complex heterocyclic compounds, utilizing both experimental and computational approaches.

Single crystal X-ray diffraction represents the gold standard for structure verification, providing complete three-dimensional structural information with definitive confidence [24] [27]. The crystal structure of L-Moses reveals key intermolecular interactions, including π-π stacking between aromatic ring systems and potential hydrogen bonding interactions [24]. The crystallographic data confirms the absolute stereochemistry at all chiral centers and provides precise bond lengths and angles that validate the proposed structure. The crystal structure also reveals the molecular conformation in the solid state, which may differ from solution conformations but provides important insights into the preferred geometries of the triazolopthalazine scaffold.

Two-dimensional NMR spectroscopy provides highly reliable structure verification through analysis of through-bond and through-space connectivity patterns [16] [21]. COSY experiments establish connectivity between adjacent protons, confirming the substitution patterns on aromatic rings and the connectivity of the alkyl chains. HSQC experiments provide direct correlation between carbons and their attached protons, enabling assignment of all carbon signals in the ¹³C NMR spectrum. HMBC experiments reveal long-range carbon-proton correlations that confirm connectivity across multiple bonds, particularly valuable for establishing the connectivity between the triazole and phthalazine ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide crucial information about spatial relationships between protons [16]. These experiments can confirm the stereochemistry at chiral centers by revealing through-space interactions between protons on the same face of the molecule. For L-Moses, NOESY correlations between the phenyl ring protons and the adjacent chiral center protons provide confirmation of the relative stereochemistry.

High-resolution mass spectrometry with accurate mass measurement provides molecular formula confirmation with high reliability [17] [18]. The combination of exact mass measurement and isotope pattern analysis allows unambiguous determination of the molecular formula. Tandem mass spectrometry experiments provide fragmentation patterns that are characteristic of the triazolopthalazine scaffold and support the proposed connectivity.

Comparison with authentic standards provides an additional level of verification when available [28]. Co-injection experiments using HPLC can confirm retention time matching, while spectral overlay comparisons of NMR and mass spectra provide confirmation of structural identity. This approach is particularly valuable for confirming the stereochemical configuration when comparing with known stereoisomers.

Computational modeling using density functional theory (DFT) calculations provides supportive evidence for structure verification [29]. Theoretical prediction of chemical shifts, coupling constants, and other spectroscopic parameters can be compared with experimental observations to validate the proposed structure. Molecular dynamics simulations can provide insights into conformational preferences and help explain observed spectroscopic phenomena.